molecular formula C23H20ClN3O3 B3861868 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No. B3861868
M. Wt: 421.9 g/mol
InChI Key: BBISLODZJZZIJN-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate, also known as MC-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood. However, studies have shown that 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate inhibits various enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate also inhibits the activity of the protein kinase Akt, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate has various biochemical and physiological effects. Studies have shown that 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate induces cell cycle arrest and apoptosis in cancer cells. 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate also reduces the production of inflammatory molecules and inhibits the migration of immune cells to sites of inflammation. In addition, 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate has been shown to reduce oxidative stress and increase antioxidant enzyme activity in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate in lab experiments is its specificity for cancer cells and inflammatory pathways. 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer and inflammation treatment. However, one of the limitations of using 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate. One area of research is the development of more efficient synthesis methods for 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate, which could improve its availability for research and potential clinical use. Another area of research is the development of novel formulations of 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate and its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate is a promising compound for scientific research due to its potential applications in cancer and inflammation treatment. Its specificity for cancer cells and inflammatory pathways, combined with its minimal toxicity to normal cells, make it a promising candidate for further research and potential clinical use. The development of more efficient synthesis methods, novel formulations, and further research into its mechanism of action and potential applications in other disease areas could lead to significant advances in scientific research and clinical medicine.

Scientific Research Applications

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential as an anticancer agent. Studies have shown that 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate reduces inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.

properties

IUPAC Name

[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-16-6-10-18(11-7-16)25-15-22(28)27-26-14-17-8-12-19(13-9-17)30-23(29)20-4-2-3-5-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISLODZJZZIJN-WGARJPEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate
Reactant of Route 5
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.